![molecular formula C12H18ClNO B1421136 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185176-09-3](/img/structure/B1421136.png)
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, also known as 3-MBOH, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug development to biochemistry and physiology. It is a versatile molecule with a wide range of potential uses.
Applications De Recherche Scientifique
1. Synthesis of Pyrrolidine Derivatives
Chiral Pyrrolidines as Intermediates for Antibacterials : A study by Schroeder et al. (1992) demonstrated the use of pyrrolidine derivatives as intermediates in the synthesis of quinolone antibacterials, a class of antibiotics. This process involved the synthesis of stereoisomers of pyrrolidines, highlighting their importance in medicinal chemistry (Schroeder et al., 1992).
Synthesis and Crystal Structure Analysis : Research by Suto et al. (1992) focused on the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which are essential for developing various pharmaceutical compounds. The study also included an analysis of their crystal structures, which is crucial for understanding their chemical properties (Suto et al., 1992).
2. Potential Medical Applications
Antiinflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidine derivatives that exhibited potential as antiinflammatory and analgesic agents. These compounds were evaluated for their dual inhibitory activities on prostaglandin and leukotriene synthesis, which are key mediators in inflammation (Ikuta et al., 1987).
Bioactivity Against Pests and Pathogens : A study by Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. This suggests the potential use of pyrrolidine derivatives in developing natural pesticides (Liu et al., 2016).
3. Pyrrolidines in Synthesis and Chemical Reactions
Anionic Cyclizations to Pyrrolidines : Coldham et al. (1997) explored the cyclization of α-amino-organolithiums to unactivated alkenes, leading to the formation of pyrrolidines. This study is significant for understanding the synthetic pathways involving pyrrolidine structures (Coldham et al., 1997).
Synthesis of Haptens for Immunoassays : Research by Desai and Amin (1991) focused on synthesizing analogues of trans-3'-hydroxycotinine, a major metabolite of cotinine, for developing immunoassays. This study shows the application of pyrrolidine structures in creating tools for biological research (Desai & Amin, 1991).
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



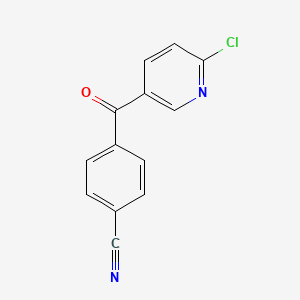


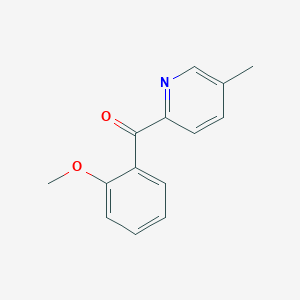
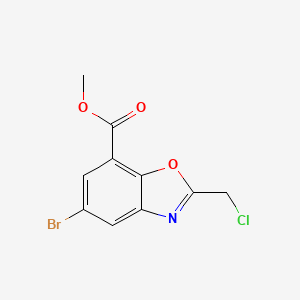
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
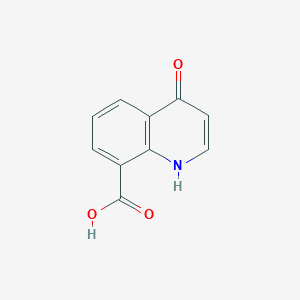
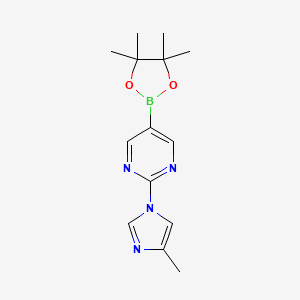
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)

